molecular formula C16H28N2O6 B187903 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate CAS No. 171504-98-6

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

Cat. No. B187903
M. Wt: 344.4 g/mol
InChI Key: QKNSGUCCNZBAAJ-UHFFFAOYSA-N
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Description

“1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate” is a chemical compound with the molecular formula C14H26N2O4 . It is also known as di-tert-butyl piperazine-1,4-dicarboxylate .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, two derivatives of N-Boc piperazine, an ester derivative, i.e., tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate (1), and a hydrazide derivative tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate (2) were synthesized and characterized by FT-IR, 1H & 13C NMR, and LCMS spectroscopic studies .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of 1 is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of 2 is L-shaped with the molecule being twisted at the C10 atom .


Chemical Reactions Analysis

Piperazine and N-Boc piperazine and their simple derivatives serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .


Physical And Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm3, a boiling point of 353.3±17.0 °C at 760 mmHg, and a flash point of 167.4±20.9 °C . It has 6 H bond acceptors, 0 H bond donors, and 4 freely rotating bonds .

Scientific Research Applications

Anti-mycobacterial Activity and Drug Design

Piperazine derivatives, including compounds related to 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, have demonstrated significant anti-mycobacterial activity. These compounds are essential in designing drugs targeting Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The versatility of the piperazine scaffold has been instrumental in the development of new anti-TB molecules, offering insights into structure-activity relationships and aiding medicinal chemists in creating safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Versatility in Therapeutic Applications

Piperazine and its analogues play a critical role in the rational design of a wide range of drugs due to their significant therapeutic versatility. This includes applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. The modification of the piperazine nucleus can lead to substantial differences in the medicinal potential of the resultant molecules, showcasing the broad potential of the entity in drug discovery (Rathi et al., 2016).

Synthetic Applications in Drug Development

The synthetic application of tert-butyl and piperazine derivatives is notable in the development of complex drugs like Vandetanib. The diverse synthetic routes analyzed for Vandetanib's production highlight the importance of piperazine derivatives in achieving high yields and commercial viability in pharmaceutical manufacturing (Mi, 2015).

Environmental and Biological Significance of Synthetic Phenolic Antioxidants

Synthetic phenolic antioxidants (SPAs), which share structural features with piperazine derivatives like 1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate, have been studied for their environmental occurrence, human exposure, and toxicity. These compounds, including BHT and DBP, show potential hepatic toxicity, endocrine-disrupting effects, and possible carcinogenicity. The study underlines the importance of investigating novel SPAs with lower toxicity and environmental impact (Liu & Mabury, 2020).

Future Directions

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

properties

IUPAC Name

1-O,4-O-ditert-butyl 2-O-methyl piperazine-1,2,4-tricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28N2O6/c1-15(2,3)23-13(20)17-8-9-18(11(10-17)12(19)22-7)14(21)24-16(4,5)6/h11H,8-10H2,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKNSGUCCNZBAAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(C(C1)C(=O)OC)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625753
Record name 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.40 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-DI-Tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate

CAS RN

171504-98-6
Record name 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-Di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate
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Synthesis routes and methods I

Procedure details

To a solution of 1,4-bis(tert-butoxycarbonyl)piperazine-2-carboxylic acid (2.5 g, 7.56 mol) in acetonitrile (25 mL) was Cs2CO3 (3.93 g, 12.06 mol) with stirring at RT. After 15 min, MeI (2.34 g, 16.48 mol) was added. The reaction mixture was stirred at rt for 14 h. The reaction was monitored by TLC. When SM was finished, reaction mixture was filtered through celite pad and filtrate was concentrated. Column chromatography of crude material afforded product 1,4-di-tert-butyl 2-methyl piperazine-1,2,4-tricarboxylate (29) as white solid (2.35 g, 90%).
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2.5 g
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3.93 g
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2.34 g
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25 mL
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Synthesis routes and methods II

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